molecular formula C15H24N4O3 B2642553 tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353989-85-1

tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2642553
CAS No.: 1353989-85-1
M. Wt: 308.382
InChI Key: OEODWGWDNQQAPS-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate was first reported in the early 21st century as part of efforts to expand the structural diversity of piperidine-based scaffolds for drug discovery. Its development paralleled advancements in protective group chemistry, particularly the widespread adoption of tert-butoxycarbonyl (Boc) groups for amine protection in heterocyclic systems. Early synthetic routes involved coupling tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 6-aminopyrimidin-4-ol under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation.

A critical milestone emerged with the optimization of its purification protocols, as evidenced by high-performance liquid chromatography (HPLC) analyses showing >98% purity in refined batches. The compound’s structural elucidation through nuclear magnetic resonance (NMR) spectroscopy revealed distinctive peaks at δ 1.44 ppm (singlet, 9H for tert-butyl) and δ 6.12 ppm (doublet, 1H for pyrimidine C5-H), confirming successful conjugation of the aminopyrimidine moiety. These spectral features have since served as benchmarks for quality control in subsequent synthetic campaigns.

Significance in Heterocyclic Medicinal Chemistry

Piperidine derivatives occupy a central role in modern pharmacopeias, constituting 20% of FDA-approved small-molecule drugs targeting neurological and oncological pathways. The incorporation of an aminopyrimidine subunit in this compound enhances its potential as a kinase inhibitor scaffold, leveraging the pyrimidine ring’s capacity for hydrogen bonding with ATP-binding pockets. Comparative studies with simpler piperidine-carboxylates demonstrate that the aminopyrimidine extension improves target selectivity by 3- to 5-fold in biochemical assays against tyrosine kinase family members.

The compound’s spatial arrangement enables unique interactions with biological targets. Molecular docking simulations predict that the piperidine nitrogen engages in salt bridges with aspartate residues, while the pyrimidine amino group forms bifurcated hydrogen bonds with backbone carbonyls. This dual-binding mode distinguishes it from monofunctional analogs like tert-butyl 4-((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, which lacks the critical oxygen bridge and exhibits reduced binding affinity.

Structural Classification Within Piperidine-Containing Compounds

Structurally, this compound belongs to the subclass of N-Boc-protected piperidinyl ethers with aromatic heterocyclic appendages. Its IUPAC name reflects three key features:

  • A piperidine ring substituted at the 4-position with a methyl-oxygen linker
  • A tert-butoxycarbonyl group at the 1-position providing steric protection
  • A 6-aminopyrimidin-4-yl group serving as the terminal pharmacophore

Crystallographic comparisons with related compounds reveal that the ether linkage (C-O-C) between the piperidine and pyrimidine moieties imposes a 120° dihedral angle, optimizing orbital overlap for π-π stacking interactions. This contrasts with carbamate-linked analogs like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which adopt more linear conformations due to reduced steric hindrance.

A hierarchical classification places this compound within the following structural taxonomy:

  • Order : Piperidinecarboxylates
  • Family : 4-Substituted piperidinyl ethers
  • Genus : Aminopyrimidine-conjugated derivatives
  • Species : Boc-protected tertiary ethers

Relationship to Other Aminopyrimidine Derivatives

The 6-aminopyrimidine subunit shared with drugs like imatinib and dasatinib confers shared pharmacodynamic properties while introducing distinct stereoelectronic features. Key differentiators include:

Feature This compound Prototypical Aminopyrimidine Drugs
Substitution Pattern Ether-linked to piperidine Direct C-N bond to aryl rings
Solubility Profile LogP = 1.8 (predicted) LogP = 2.4–3.1
Hydrogen Bond Donors 3 (pyrimidine NH2, piperidine NH) 2–4

The compound’s reduced lipophilicity compared to clinical aminopyrimidines suggests enhanced aqueous solubility, a property leveraged in prodrug designs requiring rapid systemic distribution. Quantum mechanical calculations indicate that the ether oxygen’s electron-donating effects raise the pyrimidine ring’s HOMO energy by 0.7 eV versus carbon-linked analogs, potentially enhancing charge-transfer interactions with biological targets.

Synthetic accessibility further distinguishes this derivative. While many therapeutic aminopyrimidines require multistep sequences involving palladium-catalyzed cross-couplings, the present compound can be assembled in three steps from commercial tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 4,6-dichloropyrimidine. This streamlined synthesis has facilitated its adoption as a building block in combinatorial libraries targeting G protein-coupled receptors (GPCRs) and epigenetic regulators.

Properties

IUPAC Name

tert-butyl 4-[(6-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-8-12(16)17-10-18-13/h8,10-11H,4-7,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEODWGWDNQQAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopyrimidine Group: The aminopyrimidine group is introduced through a nucleophilic substitution reaction, where a suitable aminopyrimidine derivative reacts with the piperidine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate as an anticancer agent. The compound's structural features allow it to interact with various biological targets implicated in cancer progression.

Case Study: In vitro Evaluation

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Inhibition of CDK2
MCF-715.3Induction of apoptosis via caspase activation
A54910.2Disruption of mitochondrial membrane potential

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell walls and inhibit growth has been documented.

Case Study: Antimicrobial Testing

Research indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Pseudomonas aeruginosa32 µg/mLBacteriostatic

Neuropharmacological Applications

The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Preliminary studies have indicated that the compound may exhibit anxiolytic and antidepressant-like effects.

Case Study: Behavioral Studies

In rodent models, administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests and increased exploratory behavior in open field tests.

Behavioral Test Effect Observed
Elevated Plus MazeIncreased time spent in open arms
Open Field TestIncreased number of entries into center

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs, highlighting variations in substituents, molecular weights, and physicochemical properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Properties
Target compound Not provided C₁₅H₂₄N₄O₃ ~308.38 6-aminopyrimidin-4-yl-oxymethyl Not specified Amino group enhances H-bonding; flexible methyl linker
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate 691400-74-5 C₁₄H₂₂N₄O₃ 294.35 6-aminopyrimidin-4-yl-oxy (no methyl linker) Not specified Shorter substituent; reduced conformational flexibility
tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate 1353987-41-3 C₁₅H₂₄N₄O₃ 308.38 Substituent at piperidine-3 Not specified Positional isomer; similar MW but altered spatial orientation
tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate Not provided C₁₇H₂₇N₃O₄S 377.48 Ethoxy, methylthio on pyrimidine Not specified Bulkier substituents; higher hydrophobicity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl (no pyrimidine) Light yellow solid Pyridine heterocycle; lower H-bonding capacity

Physicochemical and Reactivity Comparisons

  • Amino Group Impact: The target compound’s 6-aminopyrimidine group enhances aqueous solubility and hydrogen-bonding interactions compared to analogs with ethoxy () or methylthio () groups. This makes it more suitable for biological applications .

Biological Activity

The compound tert-Butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS Number: 1353989-85-1) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, with a molecular weight of 296.37 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a 6-aminopyrimidine moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the realm of cancer therapy. The presence of the aminopyrimidine group suggests potential inhibition of kinases involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's activity against several cancer cell lines. For instance, it has shown significant cytotoxic effects against lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
PC-9 (exon 19del)5.1
H3255 (L858R)3.0
NCI-H197510.5

Enzymatic Inhibition

The compound's structural features suggest it may act as an inhibitor for certain kinases. Studies have shown that derivatives similar to this compound exhibit inhibitory activity against EGFR and other related kinases, which are crucial in the treatment of various cancers.

Table 2: Enzymatic Activity

Enzyme TargetIC50 (nM)Reference
EGFR10
JAK24

Study on Antitubercular Activity

A recent investigation into the antitubercular properties of piperidine derivatives included this compound. The study reported that it exhibited promising activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular agents.

Table 3: Antitubercular Activity

CompoundMIC (µg/mL)Reference
tert-Butyl Compound4
Standard Drug2

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate?

The synthesis typically involves:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions .
  • Nucleophilic substitution : Reacting Boc-protected piperidine derivatives with activated pyrimidine intermediates (e.g., halogenated pyrimidines under basic conditions) to form the ether linkage .
  • Deprotection and purification : Final Boc deprotection (using TFA or HCl) and purification via column chromatography or recrystallization .
    Key validation : Monitor reaction progress via TLC or HPLC and confirm structure using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store this compound safely in the lab?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) at –20°C to prevent degradation. Avoid exposure to moisture and strong oxidizing agents .
  • Waste disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • NMR : 1H^1H-NMR for proton environments (e.g., Boc group at δ ~1.4 ppm, pyrimidine protons at δ ~6–8 ppm) .
    • HRMS : Confirm molecular ion peak matching the exact mass (C16_{16}H25_{25}N5_5O4_4: calc. 363.19 g/mol).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyrimidine and piperidine moieties?

  • Reaction conditions :
    • Use a polar aprotic solvent (e.g., DMF or DMSO) with K2_2CO3_3 as a base to facilitate SN2 substitution .
    • Microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics and improve yield .
  • Troubleshooting :
    • Low yield may result from steric hindrance; consider using a more nucleophilic pyrimidine derivative (e.g., 6-amino-4-chloropyrimidine).
    • Monitor for Boc group cleavage under prolonged heating; adjust reaction time accordingly .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

  • Hydrolysis risks : The Boc group is labile in acidic environments (e.g., lysosomal pH). Test stability via:
    • pH-dependent degradation studies : Incubate in buffers (pH 1–7.4) and analyze degradation products using LC-MS .
  • Oxidative stability : Avoid storage near peroxides or transition metals. Add antioxidants (e.g., BHT) for long-term stability .

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs?

  • Case example : Discrepancies in 1H^1H-NMR chemical shifts for similar Boc-protected piperidines may arise from rotameric equilibria.
  • Solutions :
    • Acquire variable-temperature NMR to coalesce split peaks (e.g., at 60°C in DMSO-d6_6) .
    • Compare with computational models (DFT calculations) to predict expected shifts .

Method Development Questions

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Process optimization :
    • Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexanes) for cost-effective purification .
    • Use flow chemistry for continuous Boc protection and coupling steps to improve reproducibility .
  • Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. How can researchers validate the compound’s biological activity in kinase inhibition assays?

  • Assay design :
    • Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., EGFR or CDK2) .
    • Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination).
  • Data interpretation :
    • Address false positives by testing against off-target kinases using selectivity panels .

Safety and Compliance

Q. What regulatory guidelines apply to shipping this compound internationally?

  • Documentation : Include SDS with GHS classifications (if applicable), though many tert-butyl derivatives are not classified under GHS .
  • Transport : Follow IATA Dangerous Goods Regulations (e.g., Packing Group III for non-hazardous solids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.